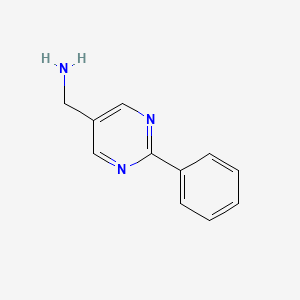

(2-Phenylpyrimidin-5-YL)methanamine

Description

Propriétés

IUPAC Name |

(2-phenylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBWISUTPJSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Phenylpyrimidin 5 Yl Methanamine Synthesis and Transformations

Elucidation of Detailed Reaction Pathways and Plausible Transition States

The synthesis of (2-Phenylpyrimidin-5-YL)methanamine likely proceeds through the construction of the substituted pyrimidine (B1678525) core followed by functionalization or elaboration of a substituent at the 5-position. Common strategies for pyrimidine synthesis involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, this would involve benzamidine (B55565) and a suitable three-carbon synthon.

A plausible and widely utilized pathway for constructing the 2-phenylpyrimidine (B3000279) scaffold is the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine ring, such as 2,4-dichloropyrimidine. The regioselectivity of such reactions is highly sensitive to the electronic and steric nature of both the pyrimidine ring substituents and the incoming nucleophile. wuxiapptec.com For instance, in the reaction of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Plausible Synthetic Pathway via SNAr and Cross-Coupling:

A likely synthetic route would involve the following key steps:

Initial Nucleophilic Substitution: Reaction of a 2,5-disubstituted pyrimidine, such as 2-chloro-5-bromopyrimidine, with a phenylating agent. A Suzuki or Stille cross-coupling reaction with phenylboronic acid or a phenylstannane, respectively, catalyzed by a palladium complex, would install the phenyl group at the 2-position.

Introduction of the Methanamine Precursor: The bromine at the 5-position can then be converted to a methanamine group. This could be achieved through various methods, such as:

Cyanation followed by reduction: Palladium-catalyzed cyanation to introduce a nitrile group, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Formylation and reductive amination: Palladium-catalyzed formylation to introduce an aldehyde group, followed by reductive amination with ammonia (B1221849) or a protected amine equivalent.

Plausible Transition States:

For the SNAr reactions, the transition state would involve the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is influenced by the electron-withdrawing or -donating nature of the substituents on the pyrimidine ring.

In the case of palladium-catalyzed cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The transition states of these steps are complex and depend on the specific ligands coordinated to the palladium center.

Characterization of Key Intermediates and Their Roles in Reaction Progression

The progression of the synthesis of this compound would involve several key intermediates. While their direct characterization for this specific synthesis is not reported, their roles can be inferred from analogous reactions.

(2-Chloro-5-bromopyrimidin-yl)benzene: This would be a key intermediate if a sequential SNAr/cross-coupling strategy is employed on a dihalopyrimidine. Its isolation and purification would be crucial before proceeding to the next step.

2-Phenylpyrimidine-5-carbonitrile (B1283172): If the cyanation route is used, this nitrile derivative would be a stable and isolable intermediate. Its characteristic infrared (IR) absorption for the C≡N stretch would be a key analytical handle.

2-Phenylpyrimidine-5-carbaldehyde: In the formylation route, this aldehyde would be the key intermediate. It can be characterized by its carbonyl stretch in IR spectroscopy and the aldehyde proton signal in 1H NMR spectroscopy.

N-Protected this compound: To avoid side reactions, the primary amine is often introduced in a protected form, for example, as a Boc- or Cbz-carbamate. These protected amines are stable intermediates that can be purified by standard chromatographic techniques before the final deprotection step.

In a study on the synthesis of pyrazolo[3,4-d]pyrimidines, the reaction intermediates, which were chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines, were proposed and their role in the intermolecular heterocyclization was demonstrated. mdpi.com This highlights the importance of identifying and understanding the role of such transient or stable intermediates in heterocyclic synthesis.

Kinetic and Thermodynamic Analyses of Synthetic Steps

Detailed kinetic and thermodynamic data for the synthesis of this compound are not available. However, general principles can be applied to understand the factors governing the reaction rates and equilibria of the plausible synthetic steps.

Kinetic Considerations:

SNAr Reactions: The rate of SNAr reactions is dependent on the concentration of both the pyrimidine substrate and the nucleophile. The reaction is often accelerated by the use of aprotic polar solvents that can stabilize the charged Meisenheimer intermediate.

Reduction/Reductive Amination: The kinetics of these steps are dependent on the specific reducing agent used and the reaction conditions.

Thermodynamic Considerations:

In reversible steps, the position of the equilibrium can be shifted by controlling the reaction conditions, such as temperature or removal of a byproduct. For example, in the formation of an imine during reductive amination, the removal of water can drive the reaction to completion.

A study on the de novo synthesis of pyrimidines notes that challenges can include harsh reaction conditions and low yields, which are thermodynamic and kinetic hurdles that need to be overcome. Advances in catalysis and reaction optimization are key to improving the thermodynamic and kinetic profiles of such syntheses.

Studies on Regioselectivity and Stereoselectivity Control

Regioselectivity:

The control of regioselectivity is a critical aspect of the synthesis of substituted pyrimidines. As mentioned earlier, in the functionalization of dichloropyrimidines, the position of nucleophilic attack is highly dependent on the electronic environment of the pyrimidine ring. wuxiapptec.com

| Pyrimidine Substrate | Nucleophile | Major Product | Reference |

| 2,4-Dichloropyrimidine | Amine | C4-substituted | wuxiapptec.com |

| 6-alkoxy-2,4-dichloropyrimidine | Amine | C2-substituted | wuxiapptec.com |

| 2,8-dichloropyrido[3,2-d]pyrimidine | Benzylamine | C2-substituted | acs.org |

This table illustrates the directing effects of substituents on the pyrimidine core. For the synthesis of this compound, a starting material with appropriate substitution would be required to direct the incoming phenyl and methanamine precursor groups to the desired positions. Quantum mechanical calculations have been used to analyze the LUMO (Lowest Unoccupied Molecular Orbital) of dichloropyrimidines to predict the regioselectivity of SNAr reactions, providing a powerful tool for rational synthesis design. wuxiapptec.com

Stereoselectivity:

The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a concern in its direct synthesis. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center on the methanamine side chain, then stereoselective methods would be necessary.

In a related context, the nucleophilic ring-opening of 3-phenylisoxazolo[2,3-a]pyrimidine derivatives with chiral amino acid amides has been shown to proceed with varying degrees of stereoselectivity, likely due to hydrogen bonding interactions between the chiral nucleophile and the pyrimidine ring. acs.orgnih.gov This demonstrates that the pyrimidine scaffold can participate in stereodifferentiating interactions.

Chemical Transformations and Derivatization Strategies of 2 Phenylpyrimidin 5 Yl Methanamine

Functional Group Interconversions and Modifications of the Methanamine Side Chain

The primary amine of the methanamine side chain in (2-Phenylpyrimidin-5-YL)methanamine is a key handle for a variety of functional group interconversions and modifications. These transformations are fundamental in exploring the structure-activity relationships of its derivatives.

One of the most common modifications is N-acylation , where the primary amine is converted into an amide. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a suitable coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov For instance, reaction with various substituted benzoic acids can introduce a second aryl moiety, expanding the molecule's structural diversity. This approach has been utilized in the synthesis of novel antifungal agents targeting CYP51, where the amide linkage plays a crucial role in binding to the active site of the enzyme. nih.gov

N-alkylation represents another important derivatization strategy. The primary amine can be converted to a secondary or tertiary amine by reaction with alkyl halides. These reactions are often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The introduction of different alkyl groups can significantly influence the lipophilicity and steric profile of the resulting molecule.

Furthermore, the methanamine side chain can be modified through reductive amination . This involves the reaction of a precursor aldehyde or ketone with the primary amine to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method provides a versatile route to a wide range of N-substituted derivatives.

Regioselective Functionalization of the Pyrimidine (B1678525) Nucleus (e.g., at C-4, C-6, N-1)

The pyrimidine ring in this compound is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-4 and C-6 positions, especially when activating groups are present.

The functionalization at the C-4 and C-6 positions is often achieved by starting with a di- or tri-halogenated pyrimidine precursor. For example, 2,4-dichloropyrimidines can undergo regioselective nucleophilic substitution. The position of substitution (C-2 vs. C-4) can be controlled by the nature of the nucleophile and the reaction conditions. acs.org While primary and secondary aliphatic amines often show a preference for reaction at the C-4 position, tertiary amine nucleophiles can exhibit excellent C-2 selectivity. google.com In the context of a 2-phenyl substituted pyrimidine, the electronic and steric influence of the phenyl group at C-2 generally directs incoming nucleophiles to the C-4 and C-6 positions. For instance, in the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, various amines were reacted with 2,4-dichloro-5-methylpyrimidine, leading to substitution at the C-4 position. acs.org

N-1 functionalization of the pyrimidine ring is also a viable strategy. N-alkylation can occur at one of the ring nitrogens, and the regioselectivity can be influenced by the substituents present on the ring. Studies on the N-alkylation of 2-benzylthiopyrimidines have shown that nucleophilic substitution on the nitrogen atom can be achieved in a basic medium. researchgate.net The choice of the base and solvent system can be critical in directing the alkylation to the desired nitrogen atom.

Substitution Pattern Effects on Reactivity and Selectivity in the Phenyl and Pyrimidine Rings

The reactivity and selectivity of both the phenyl and pyrimidine rings are significantly influenced by the nature and position of substituents.

On the pyrimidine ring , the presence of electron-withdrawing groups enhances its electrophilicity, facilitating nucleophilic attack. For example, a methyl group at the 5-position, as seen in derivatives of our title compound, can influence the potency of biological activity. A methyl group at the 6-position, however, was found to decrease potency in certain USP1/UAF1 deubiquitinase inhibitors. acs.org The substitution pattern on the pyrimidine ring also dictates the leaving group order in SNAr reactions. rsc.org

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Core

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The methanamine group and the adjacent C-4 and C-6 positions of the pyrimidine ring can participate in cyclization reactions to form bicyclic and polycyclic structures.

A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines . These fused systems can be constructed by reacting a 4-aminopyrimidine-5-carbonitrile (B127032) with orthoesters, followed by cyclization with anilines. mdpi.com While not starting directly from this compound, this highlights a general strategy where a 5-aminomethyl group could be transformed into a nitrile and then utilized in a similar cyclization. Another approach involves the reaction of 6-aminouracils with amines and aldehydes. researchgate.net

The synthesis of imidazo[4,5-d]pyrimidines (purine isosteres) is another important application. These can be prepared from diaminopyrimidines, which can be accessed from precursors related to this compound. For instance, the synthesis of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives has been reported as potential anti-cancer agents. nih.gov

Furthermore, the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines can be achieved through the reaction of 2-aminobenzimidazoles with β-ketoesters, demonstrating the versatility of pyrimidine derivatives in constructing fused systems. rsc.org

Design and Synthesis of Hybrid Molecules and Conjugates

The design and synthesis of hybrid molecules and conjugates that incorporate the this compound scaffold is a promising strategy in drug discovery. This approach aims to combine the favorable properties of the pyrimidine core with other pharmacologically active moieties to create multifunctional agents.

One such strategy involves the creation of 2-phenylpyrimidine (B3000279) coumarin (B35378) derivatives . In these hybrids, the pyrimidine and coumarin ring systems are linked, resulting in compounds with potential telomerase-inhibiting activity for cancer therapy. nih.gov The synthesis often involves building the pyrimidine ring onto a pre-existing coumarin structure or vice versa.

Spectroscopic and Advanced Structural Elucidation of 2 Phenylpyrimidin 5 Yl Methanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2-Phenylpyrimidin-5-YL)methanamine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved. bas.bg

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the parent compound, this compound, distinct signals are expected for the phenyl, pyrimidine (B1678525), and methanamine protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.4-8.5 ppm. The pyrimidine ring protons will show characteristic shifts, with the proton at position 4 and 6 being distinct from the proton at position 2. The benzylic protons of the methanamine group (CH₂) would likely appear as a singlet around δ 4.0-5.0 ppm, while the amine (NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Quaternary carbons, such as the carbon attached to the phenyl group and the carbons at positions 2 and 5 of the pyrimidine ring, often show weaker signals. youtube.com The phenyl carbons would resonate in the aromatic region (δ 120-140 ppm), along with the pyrimidine carbons. The benzylic carbon of the methanamine moiety is expected in the δ 40-50 ppm region.

2D NMR Techniques: To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. bas.bg

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl and pyrimidine rings. bas.bg

HSQC: Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. bas.bg

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~8.7 (s, 2H) | H4, H6 (Pyrimidine) | ~164 | C2 (Pyrimidine) |

| ~8.4 (m, 2H) | Ortho-H (Phenyl) | ~157 | C4, C6 (Pyrimidine) |

| ~7.5 (m, 3H) | Meta/Para-H (Phenyl) | ~137 | C-ipso (Phenyl) |

| ~4.0 (s, 2H) | CH₂ (Methanamine) | ~131 | C-para (Phenyl) |

| Variable (br s, 2H) | NH₂ | ~129 | C-ortho (Phenyl) |

| ~128 | C-meta (Phenyl) | ||

| ~125 | C5 (Pyrimidine) | ||

| ~45 | CH₂ (Methanamine) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and analyzing its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. rsc.orgnih.gov HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the elemental composition. csic.es For C₁₁H₁₁N₃, the calculated exact mass of the protonated molecule is 186.1026 Da.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov Key fragmentation pathways for this compound would likely involve:

Loss of the amino group (NH₂) or ammonia (B1221849) (NH₃).

Cleavage of the C-C bond between the pyrimidine ring and the methanamine group, leading to the formation of a stable tropylium-like ion or a pyrimidinyl-methyl cation.

Fragmentation of the pyrimidine or phenyl ring systems.

Expected HRMS Fragmentation Data for this compound

| m/z (calculated) | Possible Fragment | Description |

|---|---|---|

| 186.1026 | [C₁₁H₁₂N₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 169.0764 | [C₁₁H₉N₂]⁺ | Loss of NH₃ |

| 104.0524 | [C₇H₆N]⁺ | Phenylnitrile cation from rearrangement |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion from cleavage at the benzylic position |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration (scissoring) would be visible around 1590-1650 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric stretching of the rings would be particularly intense. Raman is often less sensitive to polar functional groups like amines compared to IR. nih.gov

Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine | Medium |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl, Pyrimidine) | Medium-Weak |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1590-1650 | N-H Bend | Primary Amine | Medium-Strong |

| 1400-1650 | C=C and C=N Stretch | Aromatic Rings | Strong-Medium |

| 690-900 | C-H Out-of-plane Bend | Aromatic Rings | Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformational Analysis

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. iosrjournals.orgresearchgate.net This technique can provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, X-ray analysis would determine the relative orientation of the phenyl and pyrimidine rings. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. researchgate.net The planarity of the pyrimidine and phenyl rings can be confirmed, and any twisting between them quantified. iosrjournals.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination of Chiral Derivatives

The parent compound this compound is achiral. However, derivatives can be made chiral, for example, by introducing a substituent on the methylene (B1212753) bridge, creating a stereocenter. In such cases, chiroptical spectroscopy, particularly Circular Dichroism (CD), becomes a powerful tool.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral derivative would produce a CD spectrum that is a mirror image of the other. This allows for the determination of enantiomeric purity. Furthermore, by comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute configuration (R or S) of a specific enantiomer can often be assigned. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. mdpi.com

Computational and Theoretical Studies on 2 Phenylpyrimidin 5 Yl Methanamine Chemistry

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict the electronic structure, thermodynamic stability, and aromatic character of (2-Phenylpyrimidin-5-YL)methanamine.

Studies on similar pyrimidine (B1678525) derivatives using DFT have revealed the distribution of electron density, with the nitrogen atoms in the pyrimidine ring acting as electron-withdrawing centers. This significantly influences the molecule's reactivity and its interactions with other molecules. Key descriptors derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability, with a larger gap generally signifying higher stability. researchgate.net

Table 1: Calculated Electronic Properties of a Phenylpyrimidine Analog

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311G(d) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d) |

Note: Data is representative of similar phenylpyrimidine structures and may not be exact for this compound.

Molecular Modeling and Docking Simulations for Analyzing Intermolecular Chemical Interactions

Molecular modeling and docking simulations are instrumental in understanding how this compound might interact with biological targets like proteins. nih.govnih.gov These computational techniques can predict the most favorable binding orientation and the strength of the interaction between the molecule and a receptor's active site.

Docking studies are frequently conducted on pyrimidine-containing compounds due to their prevalence in biologically active molecules. nih.govmdpi.com In a typical simulation, a 3D model of this compound is placed into the binding pocket of a target protein. The simulation then explores different conformations and orientations of the molecule, scoring them based on the predicted binding energy. asianpubs.org

The results of these simulations can identify key intermolecular interactions. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aminomethyl group (-CH2NH2) can function as a hydrogen bond donor. The phenyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the protein's active site. mdpi.com A study on N-phenylpyrimidin-2-amine derivatives highlighted that electrostatic interactions with specific amino acid residues can be a primary driver of inhibition for certain kinases. nih.gov

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a detailed view of reaction mechanisms, offering insights into the transition states and energy barriers involved in the chemical transformations of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the rate-determining step of a reaction.

Theoretical studies on related pyrimidine systems have investigated various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. These studies help to explain experimentally observed product distributions and can predict the feasibility of new synthetic pathways.

Conformational Analysis, Tautomerism, and Rotational Barriers

The three-dimensional structure of this compound is dynamic, with various conformations possible due to rotation around single bonds. Conformational analysis focuses on studying these different spatial arrangements and their relative energies. nih.govresearchgate.net

A significant conformational feature of this molecule is the rotation around the single bond connecting the phenyl and pyrimidine rings. Computational methods can calculate the rotational barrier, which is the energy required to rotate one ring relative to the other. bashgmu.ru The preferred dihedral angle between the rings is a compromise between minimizing steric hindrance and maximizing π-conjugation. Typically, a non-planar conformation is favored to reduce steric clashes. For a related compound, 5-phenyl-2-(4-pyridyl)pyrimidine, the dihedral angles between the rings were found to be approximately 51-53 degrees. researchgate.net

Tautomerism, the interconversion of structural isomers, is another important consideration for pyrimidine derivatives. While this compound is not expected to exhibit significant tautomerism, computational studies can predict the relative stabilities of different tautomers for related compounds in various environments.

Table 2: Calculated Rotational Barrier for a Phenyl-Pyrimidine Bond Analog

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| Minimum Energy | ~40 | 0.0 | DFT/B3LYP |

| Rotational Barrier | 90 | ~3.5 | DFT/B3LYP |

Note: Data is representative of similar phenyl-heterocycle systems and may not be exact for this compound.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Studies

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) are computational models that link the structural features of molecules to their physicochemical properties or biological activities. nih.gov These models are developed using a dataset of known compounds and their measured properties and can then be used to predict the properties of new, untested molecules.

For a series of compounds including derivatives of this compound, a QSPR study could aim to predict properties such as solubility or melting point. A QSRR study might focus on predicting the compound's reactivity in a particular reaction or its inhibitory activity against a specific enzyme. nih.gov

To create these models, a wide range of molecular descriptors are calculated for each molecule in a training set. These descriptors can be based on the molecule's constitution, topology, or quantum chemical properties. epstem.net Statistical methods, including multiple linear regression and machine learning algorithms, are then employed to find a mathematical relationship between these descriptors and the property of interest. For example, 3D-QSAR models for N-phenylpyrimidin-2-amine derivatives have been developed to understand the structural determinants of their inhibitory activity against cyclin-dependent kinases. nih.gov These models serve as powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental evaluation.

Applications in Advanced Organic Synthesis

Role as a Privileged Scaffold for the Construction of Complex Molecular Architectures

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target, often with high affinity. The pyrimidine (B1678525) nucleus, a core component of (2-Phenylpyrimidin-5-YL)methanamine, is widely recognized as such a scaffold in medicinal chemistry. nih.govnih.gov This is due to its presence in naturally occurring molecules like nucleic acids (cytosine, thymine, and uracil) and its ability to serve as a versatile template for the synthesis of a wide array of biologically active compounds. nih.govmdpi.com

The 2-phenylpyrimidine (B3000279) structure, in particular, has been identified as a key element in the design of various therapeutic agents. nih.govnih.gov The incorporation of a methanamine group at the 5-position further enhances its utility, providing a reactive handle for the introduction of diverse substituents and the construction of more complex molecular architectures. This strategic placement of a functional group allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of compounds with tailored properties. The inherent properties of the pyrimidine ring, such as its planarity and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with biological targets. growingscience.com

The synthesis of derivatives based on this scaffold often involves multi-step sequences, starting from commercially available precursors. srdorganics.comapolloscientific.co.ukenamine.net These synthetic routes are designed to be flexible, allowing for the introduction of a wide range of chemical diversity. The ability to readily modify the scaffold at multiple positions makes it a powerful tool for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. chemrxiv.org

Utilization as a Building Block in Multi-Step Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable building blocks in the multi-step synthesis of a variety of heterocyclic compounds. srdorganics.comapolloscientific.co.uk The pyrimidine core itself is a fundamental heterocycle, and the methanamine group provides a convenient point of attachment for the construction of additional rings or the introduction of complex side chains. gsconlinepress.com

Synthetic strategies often involve the initial construction of the substituted pyrimidine ring, followed by modification of the methanamine group or other positions on the ring. mdpi.comgrowingscience.com For instance, the methanamine can be acylated, alkylated, or used in condensation reactions to form larger, more complex heterocyclic systems. These reactions are often carried out in a stepwise manner, allowing for careful control over the final structure of the molecule. nih.govmit.edusyrris.jp

One common approach involves the cyclization of a precursor containing the (2-phenylpyrimidin-5-yl)methyl moiety with a suitable reagent to form a new heterocyclic ring. researchgate.netresearchgate.netrsc.org For example, reaction with a dicarbonyl compound could lead to the formation of a fused pyrrole (B145914) or pyridine (B92270) ring. The specific outcome of the reaction can be controlled by the choice of reagents and reaction conditions.

The versatility of this building block is further demonstrated by its use in the synthesis of fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring. nih.gov These fused systems often exhibit unique biological activities and are of great interest in medicinal chemistry. The ability to construct such complex molecules from a relatively simple starting material highlights the importance of this compound as a key building block in modern organic synthesis.

Below is a table summarizing various synthetic transformations involving pyrimidine derivatives, showcasing the versatility of this scaffold.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2,3-dichloro-5-trifluoromethylpyridine | 4-hydroxyphenylboronic acid | Substituted 2-phenylpyridine (B120327) | mdpi.com |

| 5-fluoro-2-nitrobenzoic acid | Substituted 2-phenylpyridine | Substituted 2-phenylpyridine | mdpi.com |

| Substituted anilines | Substituted 2-phenylpyridine derivative, HBTU, triethylamine | Amide derivatives | mdpi.com |

| 2-hydrazino-3-methylquinoxaline | Substituted benzoylacetonitriles | 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | rsc.org |

| 4-Amino-2-chloro-5-fluoropyrimidine | Triethylamine, 5-fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-ylamine | Substituted pyrimidine | google.com |

Integration into Catalytic Systems and Material Science Applications (e.g., Ligands for Metal Complexes, Supported Catalysts)

The nitrogen atoms within the pyrimidine ring of this compound, along with the nitrogen of the methanamine group, possess lone pairs of electrons that can coordinate with metal ions. This property makes the molecule and its derivatives potential ligands for the formation of metal complexes. These complexes can have applications in various areas, including catalysis and materials science.

While specific examples of this compound itself acting as a ligand are not extensively documented in the provided search results, the broader class of pyrimidine-containing compounds is known to form stable complexes with a variety of transition metals. These complexes can act as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyrimidine ring and the steric bulk of the substituents can be tuned to modulate the activity and selectivity of the catalyst.

In material science, pyrimidine-based ligands can be used to construct coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing, owing to their porous structures and the functional properties of the organic linkers. The ability of the this compound scaffold to be functionalized allows for the design of ligands with specific properties, enabling the creation of materials with tailored functionalities.

Furthermore, these ligands can be immobilized on solid supports, such as silica (B1680970) or polymers, to create supported catalysts. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which are important considerations for sustainable chemical processes.

Contributions to Supramolecular Chemistry through Directed Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The this compound scaffold possesses several features that make it an attractive building block for the construction of supramolecular assemblies.

The aromatic phenyl and pyrimidine rings can participate in π-π stacking interactions, which are a key driving force for the self-assembly of molecules in solution and in the solid state. Additionally, the nitrogen atoms in the pyrimidine ring and the amine group can act as hydrogen bond donors and acceptors, further directing the formation of well-defined supramolecular structures.

The ability to modify the scaffold at various positions allows for the introduction of other functional groups that can participate in specific non-covalent interactions. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of charged groups could drive self-assembly in aqueous media.

The directed self-assembly of these molecules can lead to the formation of a variety of supramolecular architectures, such as dimers, oligomers, and extended networks. These assemblies can exhibit emergent properties that are not present in the individual molecules, making them of interest for applications in areas such as molecular recognition, sensing, and the development of new materials with novel optical or electronic properties. One study noted the capacity of a pyrimidine derivative to intercalate into bacterial DNA, forming a supramolecular complex. gsconlinepress.com

Future Research Directions and Unresolved Challenges in 2 Phenylpyrimidin 5 Yl Methanamine Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

The traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve the use of hazardous solvents and toxic reagents, which can be detrimental to both human health and the environment. rasayanjournal.co.in Consequently, a major focus of future research is the development of green and sustainable synthetic routes to (2-Phenylpyrimidin-5-YL)methanamine and its analogues.

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine compounds, emphasizing the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.innih.govbenthamdirect.com Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and waste reduction. rasayanjournal.co.in

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner products. rasayanjournal.co.innih.gov

Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts where possible simplifies purification and reduces environmental impact. nih.govresearchgate.net

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions, aligning well with green chemistry goals. powertechjournal.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthetic process. powertechjournal.com

A significant challenge in synthesizing this compound is the reduction of the corresponding nitrile or aldehyde. Future research will likely focus on developing more efficient and environmentally friendly reducing agents and catalytic systems for this transformation. For instance, scalable processes have been developed for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, which could provide insights for the synthesis of this compound. acs.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The pyrimidine ring is a versatile scaffold, and understanding its reactivity is crucial for developing new derivatives. mdpi.comgrowingscience.com While much is known about the general reactivity of pyrimidines, the specific reactivity of this compound, particularly the interplay between the phenyl, pyrimidine, and aminomethyl groups, remains an area ripe for exploration.

Future research in this area could involve:

Exploring Novel Cycloaddition Reactions: Investigating [4+2] and [5+1] cycloaddition reactions to construct novel fused heterocyclic systems containing the 2-phenylpyrimidine (B3000279) moiety. mdpi.com

Investigating C-H Activation: Direct functionalization of the C-H bonds on the phenyl or pyrimidine ring would provide a more atom-economical approach to new derivatives.

Studying Transformations of the Aminomethyl Group: Exploring new reactions of the aminomethyl group beyond simple acylation or alkylation to introduce diverse functionalities. This could include reactions to form heterocycles or to act as a directing group for further functionalization of the pyrimidine ring.

Pyrimidine to Pyrimidine Transformations: Investigating novel rearrangement and transformation reactions of the pyrimidine ring itself could lead to unexpected and potentially valuable new scaffolds. capes.gov.br

Advancements in Automated Synthesis and Flow Chemistry for Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and cost-effectiveness. nih.gov Automated synthesis and flow chemistry are emerging as powerful tools to address these challenges in the synthesis of pyrimidine derivatives. nih.govmdpi.comvapourtec.com

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages: nih.govillinois.edu

Enhanced Safety: Better control over reaction temperature and pressure, especially for highly exothermic or hazardous reactions. mdpi.com

Improved Efficiency and Yield: Precise control over reaction parameters leads to higher yields and purer products. mdpi.com

Scalability: Scaling up production is often simpler and more predictable than with batch processes. nih.govacs.org

Integration of Multiple Steps: Flow systems can be designed to perform multiple reaction and purification steps in a single, continuous process. nih.gov

Future research will focus on developing robust and efficient flow chemistry protocols for the multi-step synthesis of this compound and its derivatives. This includes the development of suitable packed-bed reactors, microchannel reactors, and integrated purification techniques. illinois.edu The successful application of flow chemistry to the synthesis of other complex heterocyclic compounds, such as pyrazoles and pyrazolopyrimidinones, demonstrates the potential of this technology. mdpi.com

Deeper Mechanistic Understanding of Complex Reactions and Selectivity Control

A thorough understanding of reaction mechanisms is fundamental to developing efficient and selective synthetic methods. mdpi.com For many of the complex, multi-step reactions used to synthesize and functionalize pyrimidine derivatives, the precise mechanisms are not fully elucidated.

Future research in this area should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Identify key intermediates and transition states to understand how reactions proceed.

Understand Selectivity: Determine the factors that control regioselectivity and stereoselectivity in reactions involving the this compound scaffold. For example, understanding the factors that govern electrophilic substitution on the pyrimidine ring is crucial for selective functionalization. growingscience.com

Computational Modeling: Utilize Density Functional Theory (DFT) and other computational methods to model reaction mechanisms and predict reactivity and selectivity. mdpi.com

A deeper mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions, leading to higher yields and fewer byproducts.

Design of Next-Generation Derivatives with Tailored Chemical Functionality

The ultimate goal of synthesizing new this compound derivatives is to create molecules with specific, tailored functions. mdpi.com This requires a multidisciplinary approach that combines synthetic chemistry with computational modeling and biological evaluation. gsconlinepress.comnih.gov

Key strategies for designing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect on its properties to identify key structural features responsible for its activity. rsc.org

Scaffold Hopping: Replacing the 2-phenylpyrimidine core with other heterocyclic systems while maintaining key pharmacophoric features to explore new chemical space. nih.gov

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a biological target to build up a more potent and selective inhibitor.

Computational Docking: Using computer models to predict how a molecule will bind to a biological target, which can guide the design of more effective derivatives. nih.gov

Recent studies have shown that derivatives of 2-phenylpyrimidine can exhibit a range of biological activities. nih.govnih.gov For example, novel 2-phenylpyrimidine derivatives have been designed and synthesized as potential antifungal agents and anticancer agents. nih.govnih.gov By applying rational design principles, it is anticipated that future research will lead to the discovery of this compound derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com The development of next-generation derivatives will continue to be a major driving force in this field. nih.gov

Q & A

Q. What are the standard synthetic routes for (2-phenylpyrimidin-5-yl)methanamine, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

- Condensation reactions : Reacting 2-phenylpyrimidine-5-carbaldehyde with ammonia or ammonium acetate under reflux conditions to form the amine group .

- Purification : Liquid-liquid extraction using sodium hydroxide (1N) to isolate the amine layer, followed by crystallization in methyl tert-butyl ether (MTBE) to achieve >95% purity .

- Quality control : Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~3.8 ppm for methylene protons adjacent to the amine group) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the amine group and aromatic substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 201.22 for CHNO) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Humidity control : Use desiccants to avoid hydrolysis of the amine group, which can form unwanted byproducts like imines .

- Long-term stability : Monitor via periodic HPLC analysis; degradation >5% over six months indicates compromised batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Iterative analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Structural analogs : Compare activity across derivatives (e.g., halogen-substituted vs. methoxy variants) to identify pharmacophore requirements .

- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to evaluate binding affinity to targets like kinase enzymes, correlating with experimental IC values .

Q. What strategies optimize solubility for in vivo studies of this compound?

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility without toxicity .

- Salt formation : Prepare hydrochloride salts (e.g., via HCl gas treatment) to improve bioavailability .

- Solubility assays : Measure partition coefficients (LogP) using shake-flask methods (octanol/water) to guide formulation .

Q. How can multi-step synthesis of this compound be scaled for high-yield production?

- Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) to reduce waste .

- Flow chemistry : Implement continuous-flow reactors to enhance reaction control and yield (e.g., 80–90% yield for reductive amination steps) .

- Process analytics : Use in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Cell lines : Test against MCF-7 (breast cancer) and A549 (lung cancer) cells using MTT assays; IC values <10 µM indicate promising activity .

- Mechanism profiling : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (e.g., cyclin D1 downregulation) .

- Selectivity screening : Compare cytotoxicity in normal cells (e.g., HEK293) to confirm therapeutic index >10 .

Q. How does steric hindrance from the phenyl group influence the reactivity of this compound?

- Kinetic studies : Use NMR to track reaction rates in nucleophilic substitutions (e.g., benzoylation); slower kinetics indicate steric shielding of the amine .

- Computational modeling : Density Functional Theory (DFT) calculations show increased energy barriers for reactions at the amine site due to phenyl proximity .

- Comparative analysis : Contrast with non-phenyl analogs (e.g., 5-pyrimidylmethanamine) to quantify steric effects on yields .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD dermal: 730 mg/kg in rabbits) .

- Ventilation : Use fume hoods for synthesis steps involving volatile amines (vapor pressure: 0.5 mm Hg at 20°C) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 inhibition risks .

- Molecular dynamics : Simulate plasma protein binding (e.g., albumin) to predict half-life and dosing regimens .

- Metabolism profiling : Use in silico metabolite prediction (e.g., CYP3A4-mediated N-demethylation) to guide toxicology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.